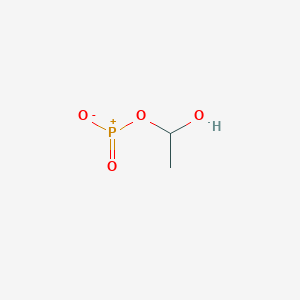![molecular formula C18H25NOSSi B14359180 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole CAS No. 91539-87-6](/img/structure/B14359180.png)
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole is a synthetic organic compound that features an indole core structure with a tert-butyl(dimethyl)silyl-protected alkyne and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole typically begins with commercially available 4-bromo-1H-indole. The synthetic route involves several key steps:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain an alcohol.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole has several scientific research applications:
作用機序
The mechanism of action of 2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein-protein interactions .
類似化合物との比較
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-hydroxyphenyl)pyruvic acid .
- tert-Butyldimethylsilyloxyacetaldehyde .
Uniqueness
2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole is unique due to its specific structural features, including the indole core and the tert-butyl(dimethyl)silyl-protected alkyne. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
91539-87-6 |
|---|---|
分子式 |
C18H25NOSSi |
分子量 |
331.5 g/mol |
IUPAC名 |
tert-butyl-[4-(1H-indol-2-ylsulfanyl)but-2-ynoxy]-dimethylsilane |
InChI |
InChI=1S/C18H25NOSSi/c1-18(2,3)22(4,5)20-12-8-9-13-21-17-14-15-10-6-7-11-16(15)19-17/h6-7,10-11,14,19H,12-13H2,1-5H3 |
InChIキー |
CCLPAMHNSDJCBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC#CCSC1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




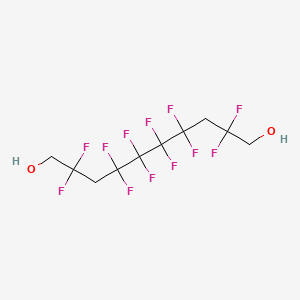
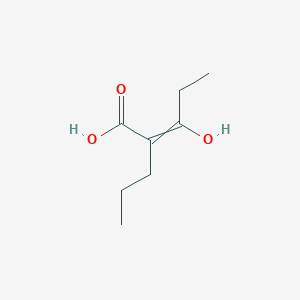
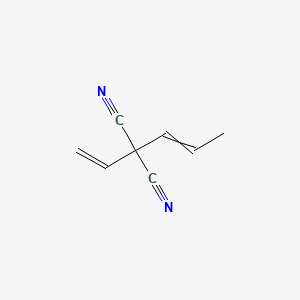
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
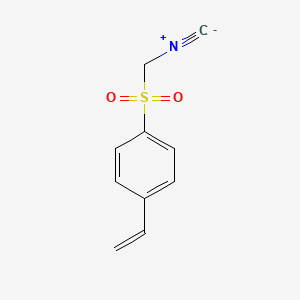
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
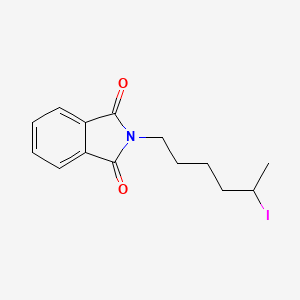
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
